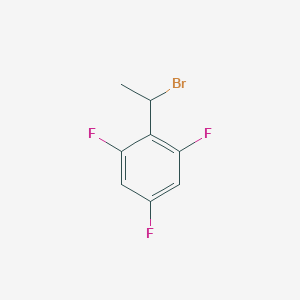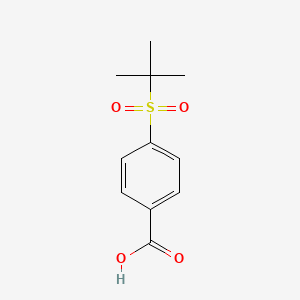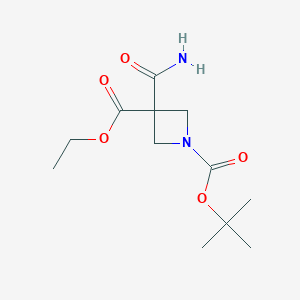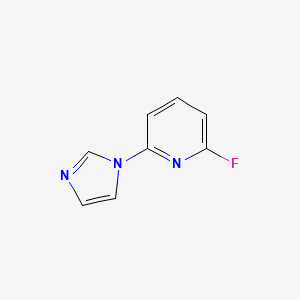
2-(1-bromoethyl)-1,3,5-trifluorobenzene
Vue d'ensemble
Description
2-(1-bromoethyl)-1,3,5-trifluorobenzene is an organic compound characterized by a benzene ring substituted with a 1-bromoethyl group and three fluorine atoms at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-bromoethyl)-1,3,5-trifluorobenzene typically involves the bromination of 2-ethyl-1,3,5-trifluorobenzene. This can be achieved through a free radical bromination reaction using bromine (Br₂) and a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂⁻).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst to form the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or hydrogen gas (H₂) with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives such as 2-(1-hydroxyethyl)-1,3,5-trifluorobenzene.
Oxidation: Formation of carboxylic acids or ketones such as 2-(1-carboxyethyl)-1,3,5-trifluorobenzene.
Reduction: Formation of alkanes or alcohols such as 2-(1-ethyl)-1,3,5-trifluorobenzene.
Applications De Recherche Scientifique
2-(1-bromoethyl)-1,3,5-trifluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic and structural properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery and development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions, particularly in the context of fluorinated organic compounds.
Mécanisme D'action
The mechanism of action of 2-(1-bromoethyl)-1,3,5-trifluorobenzene involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The bromine atom in the compound can act as an electrophile, facilitating substitution reactions with nucleophiles.
Radical Reactions: The compound can participate in radical reactions, particularly in the presence of radical initiators, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Fluorine Interactions: The presence of fluorine atoms enhances the compound’s stability and reactivity, influencing its interactions with biological molecules and enzymes.
Comparaison Avec Des Composés Similaires
2-(1-bromoethyl)-1,3,5-trifluorobenzene can be compared with other similar compounds such as:
Benzene, (1-bromoethyl)-: This compound lacks the trifluoromethyl groups, resulting in different reactivity and applications.
Benzene, (2-bromoethyl)-: Similar in structure but with the bromine atom positioned differently, leading to variations in chemical behavior.
Benzene, (bromomethyl)-:
The uniqueness of this compound lies in the combination of the bromoethyl group and trifluoromethyl groups, which impart distinct electronic and steric properties, making it valuable in various chemical and industrial applications.
Propriétés
IUPAC Name |
2-(1-bromoethyl)-1,3,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJZQPICUDKELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)






![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)



